molecular formula C10H10O5 B13472646 2,5-Dimethoxy-I+/--oxobenzeneacetic acid CAS No. 26767-03-3

2,5-Dimethoxy-I+/--oxobenzeneacetic acid

Cat. No.: B13472646
CAS No.: 26767-03-3
M. Wt: 210.18 g/mol
InChI Key: PQBQOOIRRWPMDM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of two methoxy groups attached to a phenyl ring and an oxoacetic acid moiety. This compound is known for its applications in organic synthesis and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid typically involves the following steps :

    Starting Material: The process begins with 1,4-dimethoxybenzene.

    Formylation: 1,4-dimethoxybenzene reacts with formaldehyde in the presence of a hydrogen halide to produce 2-halomethyl-1,4-dimethoxybenzene.

    Cyanation: The 2-halomethyl-1,4-dimethoxybenzene is then treated with a cyanation reagent to yield 2-(2,5-dimethoxyphenyl)acetonitrile.

    Hydrolysis: Finally, the acetonitrile derivative undergoes hydrolysis to form 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid has a wide range of applications in scientific research :

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its oxoacetic acid moiety distinguishes it from other dimethoxyphenyl derivatives .

Properties

CAS No.

26767-03-3

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-2-oxoacetic acid

InChI

InChI=1S/C10H10O5/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

PQBQOOIRRWPMDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C(=O)O

Origin of Product

United States

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